molecular formula C12H13N3S B13348713 2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine

2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine

Cat. No.: B13348713
M. Wt: 231.32 g/mol
InChI Key: NABIOXBZFICDRC-UHFFFAOYSA-N
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Description

2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine is a heterocyclic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water, which allows for high yield and excellent chemoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like t-BuOOH.

    Reduction: Typically involves hydrogenation or the use of reducing agents.

    Substitution: Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the thienopyridine core.

Scientific Research Applications

2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine is unique due to its specific thienopyridine core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-amine

InChI

InChI=1S/C12H13N3S/c13-10-2-1-5-14-12(10)15-6-3-11-9(8-15)4-7-16-11/h1-2,4-5,7H,3,6,8,13H2

InChI Key

NABIOXBZFICDRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=C(C=CC=N3)N

Origin of Product

United States

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